Acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol
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Overview
Description
Acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol is a complex organic compound that features a unique structural motif. This compound is characterized by the presence of a fused cyclobutene ring system, which is known for its high chemical reactivity due to the inherent ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol typically involves a [2+2] cycloaddition reaction. This reaction can be mediated by visible light under mild conditions, without the need for photocatalysts . The starting materials for this synthesis are usually 1,4-naphthoquinones, which undergo cycloaddition to form the desired dihydrocyclobuta[b]naphthalene-3,8-diol structure .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclobutene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds .
Scientific Research Applications
Acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its role as a miR-1 inhibitor suggests that it can modulate microRNA activity, which in turn affects gene expression and cellular processes . The compound’s high reactivity due to the cyclobutene ring strain also enables it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dihydrocyclobuta[b]naphthalene-3,8-diones: These compounds share the fused cyclobutene structure and exhibit similar reactivity and biological activities.
1,4-Naphthoquinones: These are the starting materials for the synthesis of acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol and have comparable chemical properties.
Uniqueness
Its ability to undergo diverse chemical transformations and its promising biological activities make it a compound of significant interest in various research fields .
Properties
CAS No. |
61705-27-9 |
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Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol |
InChI |
InChI=1S/C18H14O2.2C2H4O2/c19-17-12-8-4-5-9-13(12)18(20)16-14(10-15(16)17)11-6-2-1-3-7-11;2*1-2(3)4/h1-9,14,19-20H,10H2;2*1H3,(H,3,4) |
InChI Key |
SELRSMCRSABUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C(C2=C(C3=CC=CC=C3C(=C21)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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